3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide
Description
3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide is a small-molecule benzamide derivative characterized by a cyclopentylcarbonyl group attached to the amino position of a 4-methylbenzamide core. This structure is designed to optimize interactions with kinase domains, particularly mimicking ATP-competitive inhibitors .
Properties
CAS No. |
435291-04-6 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
3-(cyclopentanecarbonylamino)-4-methylbenzamide |
InChI |
InChI=1S/C14H18N2O2/c1-9-6-7-11(13(15)17)8-12(9)16-14(18)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H2,15,17)(H,16,18) |
InChI Key |
ZFVWEJOOKBOBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)NC(=O)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with cyclopentyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Methylbenzoic acid+Cyclopentyl isocyanate→3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide
Industrial Production Methods
In an industrial setting, the production of 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related benzamide derivatives, focusing on substitutions, target selectivity, physicochemical properties, and therapeutic applications. Key analogs include:
2.1. Structural Analogs and Their Modifications
2.2. Physicochemical and Pharmacokinetic Properties
- Lipophilicity :
- Synthetic Accessibility: PROTAC derivatives (e.g., 7s) show moderate yields (43%), indicating synthetic challenges with complex linkers .
Key Research Findings
Biological Activity
3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide can be represented as C13H15N2O, with a molecular weight of approximately 217.27 g/mol. The compound features a cyclopentylcarbonyl group attached to an amino group on a 4-methylbenzamide structure, which may influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds similar to 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail these activities:
Antimicrobial Activity
Studies have shown that benzamide derivatives can possess significant antimicrobial properties. For instance, the presence of the cyclopentylcarbonyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration and increasing its efficacy against bacterial strains.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Low |
Anti-inflammatory Effects
Benzamide derivatives are also known for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes (like COX-2) has been documented in related compounds. This suggests that 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide may have similar effects.
Anticancer Properties
Recent studies indicate that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism is thought to involve the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
Case Studies and Research Findings
-
Study on Apoptosis Induction
- A study demonstrated that derivatives similar to 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide could induce apoptosis in various cancer cell lines through PARP inhibition. This was observed in human breast cancer cells where treatment led to increased levels of cleaved caspases, indicating apoptosis activation.
-
Synergistic Effects with Other Agents
- Research indicated that when used in combination with alkylating agents, compounds like 3-aminobenzamide (a structural analog) showed enhanced sister-chromatid exchanges in cell lines exposed to DNA-damaging agents. This suggests potential synergistic effects that could be further explored for therapeutic applications .
-
In Vivo Studies
- Animal studies have indicated that administration of similar benzamide derivatives resulted in reduced tumor growth rates compared to controls, supporting their potential use in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
